Cas no 90411-12-4 (Neochamaejasmin B)

Neochamaejasmin B structure
Neochamaejasmin B structure
Nome del prodotto:Neochamaejasmin B
Numero CAS:90411-12-4
MF:C30H22O10
MW:542.489689350128
CID:1080869
PubChem ID:21636084

Neochamaejasmin B Proprietà chimiche e fisiche

Nomi e identificatori

    • Neochamaejasmin B
    • Neochamaejasmine B
    • (+)-Neochamaejasmin B
    • [ "" ]
    • [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-, [2α,3α(2′S*,3′R*)]-(+)- (ZCI)
    • rel-(+)-(2R,2′S,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)
    • (2R,2'S,3S,3'S)-5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bichromane]-4,4'-dione
    • 90411-12-4
    • AKOS040760586
    • FS-7546
    • DTXSID201316323
    • (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • HY-N3205
    • CS-0023579
    • 873080-17-2
    • rel-(+)-(2R,2'S,3R,3'R)-5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bichromane]-4,4'-dione
    • (2R,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one
    • (2S,3S)-3-((2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • DA-76081
    • Inchi: 1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1
    • Chiave InChI: RNQBLQALVMHBKH-JQYHKRKISA-N
    • Sorrisi: O=C1C2C(=CC(=CC=2O[C@@H](C2C=CC(O)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(O)=CC=1)O)O)O)O

Proprietà calcolate

  • Massa esatta: 542.12100
  • Massa monoisotopica: 542.12129689g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 3
  • Complessità: 854
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 174Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.594±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 932.6±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 314.2±27.8 °C
  • Solubilità: Insuluble (1.0E-4 g/L) (25 ºC),
  • PSA: 173.98000
  • LogP: 4.48560
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

Neochamaejasmin B Informazioni sulla sicurezza

Neochamaejasmin B Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
S e l l e c k ZHONG GUO
E0775-1mg
Neochamaejasmin B
90411-12-4
1mg
¥2375.77 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1977-50 mg
Neochamaejasmine B
90411-12-4 97.89%
50mg
¥11846.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56400-5mg
Neochamaejasmin B
90411-12-4
5mg
¥5760.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1977-1 mg
Neochamaejasmine B
90411-12-4 97.89%
1mg
¥1300.00 2022-04-26
ChemFaces
CFN92152-5mg
Neochamaejasmine B
90411-12-4 >=98%
5mg
$418 2021-07-22
A2B Chem LLC
AH97229-25mg
Neochamaejasmine B
90411-12-4 97.89%
25mg
$638.00 2023-12-29
A2B Chem LLC
AH97229-50mg
Neochamaejasmine B
90411-12-4 97.89%
50mg
$959.00 2023-12-29
TargetMol Chemicals
TN1977-2 mg
Neochamaejasmine B
90411-12-4 97.89%
2mg
¥ 1,951 2023-07-10
TargetMol Chemicals
TN1977-10mg
Neochamaejasmine B
90411-12-4 97.89%
10mg
¥ 4320 2024-07-19
TargetMol Chemicals
TN1977-25mg
Neochamaejasmine B
90411-12-4 97.89%
25mg
¥ 6880 2024-07-19
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:90411-12-4)Neochamaejasmin B
TBW00460
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta